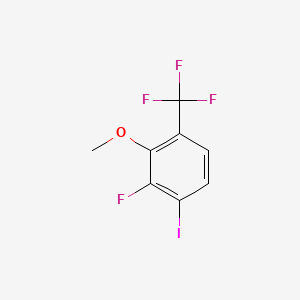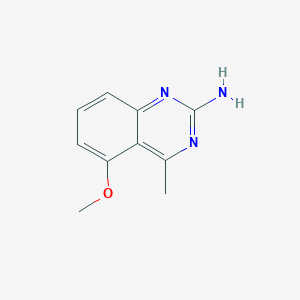
5-Methoxy-4-methylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-methylquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methylquinazolin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methoxy-2-nitroaniline with formamide, followed by reduction and cyclization to yield the desired quinazoline derivative . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability. The use of green chemistry principles, such as microwave-assisted synthesis, can also be employed to reduce environmental impact and improve overall sustainability .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt cellular processes. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells . Molecular docking studies have shown that the compound can bind to specific enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxy-4-methylquinazolin-2-amine include other quinazoline derivatives such as:
- 2-Aminoquinazoline
- 4-Methylquinazoline
- 5-Methoxyquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups (methoxy and methyl) and its specific biological activities. This compound has shown a broader spectrum of antimicrobial and anticancer activities compared to some of its analogs . Additionally, its synthetic accessibility and potential for further functionalization make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-methoxy-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C10H11N3O/c1-6-9-7(13-10(11)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H2,11,12,13) |
InChI Key |
GWZXTNIIZDTQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


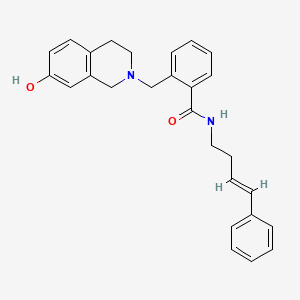
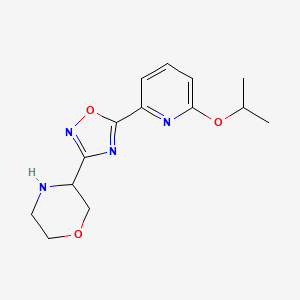
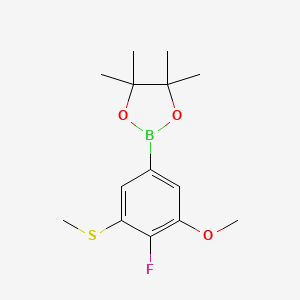
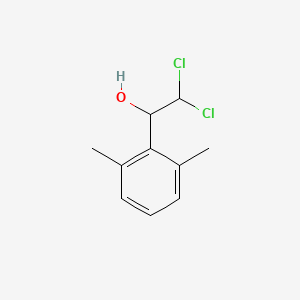
![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)
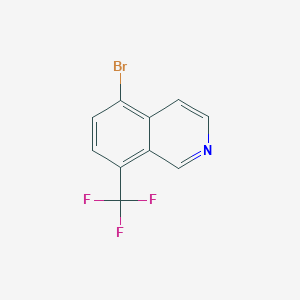
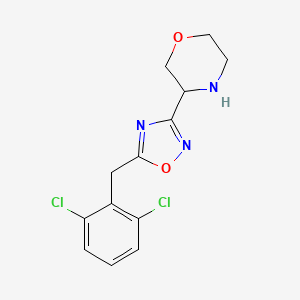
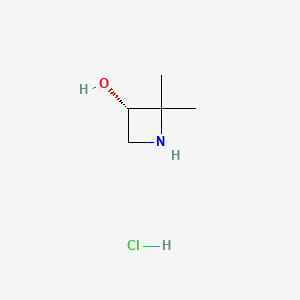
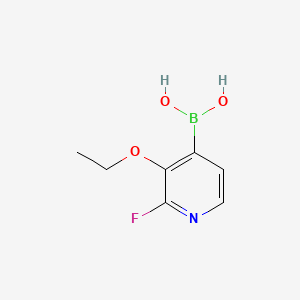
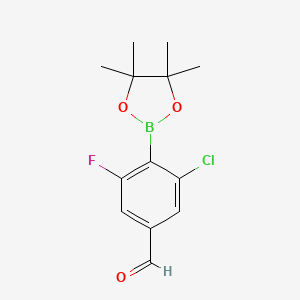
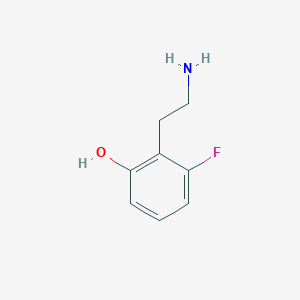
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14033395.png)
